molecular formula C19H24F2N6O B5574014 N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5574014
M. Wt: 390.4 g/mol
InChI Key: STZCEHYBXHFOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C19H24F2N6O and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19796573 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Heterocyclic Compounds

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea is part of a broader class of compounds studied for their interactions with various heterocyclic compounds. Research has shown that these urea derivatives can participate in complexation with double and triple hydrogen bonding counterparts, indicating a significant substituent effect on association. This finding underscores their potential application in developing compounds with targeted chemical interactions, particularly in materials science and pharmaceutical research (Ośmiałowski et al., 2013).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Another application involves the synthesis of nitrogen-containing heterocyclic compounds. Urea derivatives, such as this compound, have been used in reactions with perfluoroalkenes to produce partially fluorinated heterocycles. This process results in the formation of pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives, highlighting their utility in the synthesis of complex heterocycles that could be of interest in the development of new materials and pharmaceuticals (Chi et al., 2000).

Antiulcer and H2-Receptor Antagonistic Activities

In the pharmaceutical field, similar urea derivatives have been synthesized and evaluated for their histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities. This research suggests potential applications in developing new antiulcer agents, particularly those that offer dual action—gastric antisecretory and mucosal protective actions. Compounds with ethyl groups as N-substituents showed promising results, indicating a pathway to new treatments for gastric ulcers and related conditions (Miyashita et al., 1992).

Design of Metallo-Supramolecular Macrocycles

Research into the self-assembly of metallo-supramolecular macrocycles utilizing di-(m-pyridyl)-urea ligands demonstrates the utility of these compounds in creating finely balanced equilibriums in solution. The ability to equip such macrocycles with functional groups, including urea derivatives, opens up possibilities in the design of novel supramolecular structures. These structures could have applications ranging from catalysis to the development of new materials (Troff et al., 2012).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N6O/c1-13-9-17(27-7-3-2-4-8-27)26-18(24-13)22-5-6-23-19(28)25-16-11-14(20)10-15(21)12-16/h9-12H,2-8H2,1H3,(H,22,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCEHYBXHFOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC(=C2)F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.